molecular formula C32H34N4O3 B13797323 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo- CAS No. 63059-58-5

2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-

Cat. No.: B13797323
CAS No.: 63059-58-5
M. Wt: 522.6 g/mol
InChI Key: XFESIBWPGWHDKC-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Naphthalenecarboxamide Core: This step involves the reaction of naphthalene derivatives with carboxylic acid derivatives under specific conditions.

    Introduction of the Acetylamino Group: This can be achieved through acetylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the Phenyl and Ethyl Groups: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the Diethylamino and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo- can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: May serve as a probe or marker in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylamino and diethylamino groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenecarboxamide Derivatives: Compounds with similar core structures but different functional groups.

    Acetylamino Compounds: Molecules containing the acetylamino group, which may have similar reactivity.

    Diethylamino Compounds: Compounds with the diethylamino group, which may exhibit similar chemical behavior.

Uniqueness

What sets 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63059-58-5

Molecular Formula

C32H34N4O3

Molecular Weight

522.6 g/mol

IUPAC Name

N-[2-(2-acetamidophenyl)ethyl]-4-[4-(diethylamino)-2-methylphenyl]imino-1-oxonaphthalene-2-carboxamide

InChI

InChI=1S/C32H34N4O3/c1-5-36(6-2)24-15-16-28(21(3)19-24)35-30-20-27(31(38)26-13-9-8-12-25(26)30)32(39)33-18-17-23-11-7-10-14-29(23)34-22(4)37/h7-16,19-20H,5-6,17-18H2,1-4H3,(H,33,39)(H,34,37)

InChI Key

XFESIBWPGWHDKC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NCCC4=CC=CC=C4NC(=O)C)C

Origin of Product

United States

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